molecular formula C21H22N4OS2 B2919149 5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-92-2

5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2919149
CAS No.: 868220-92-2
M. Wt: 410.55
InChI Key: HAOZDZYUCQJXDS-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound provided for research and development purposes. This molecule features a complex hybrid structure incorporating a thiazolo[3,2-b][1,2,4]triazole core, a 4-benzylpiperidine moiety, and a thiophene ring . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry known to contribute to a wide range of pharmacological activities, and its derivatives are frequently investigated for their potential as therapeutic agents . Similarly, the piperidine ring is a common pharmacophore found in many bioactive molecules and is often explored in the context of central nervous system (CNS) targets . The specific combination of these heterocyclic systems makes this compound a valuable intermediate for researchers in drug discovery, particularly for those investigating new ligands for neurological disorders or exploring structure-activity relationships (SAR) in complex chemical spaces. The product is intended for use in laboratory settings only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. All sales are final. The buyer assumes responsibility for confirming product identity, purity, and for all compliance with their local regulations.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c26-20-19(28-21-22-14-23-25(20)21)18(17-7-4-12-27-17)24-10-8-16(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,16,18,26H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZDZYUCQJXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities. Its unique structure suggests various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activity based on existing research and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C23H26N4OS2
  • Molecular Weight : 438.61 g/mol
  • IUPAC Name : 5-[(4-benzylpiperidin-1-yl)-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. A study synthesized several thiazolo derivatives and evaluated their activity against various bacterial strains. The results indicated that compounds with similar structures to this compound showed promising antibacterial effects, particularly against Gram-positive bacteria .

Antineoplastic Activity

The compound's structural components suggest potential antineoplastic (anti-cancer) properties. In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines such as TK-10 and HT-29. These studies measured the half-maximal inhibitory concentration (IC50), indicating the effectiveness of these compounds in inhibiting cancer cell growth .

Neuropharmacological Effects

The benzylpiperidine moiety present in the compound is known for its interaction with neurotransmitter systems. Compounds containing this structure have been studied for their effects on serotonin receptors and monoamine oxidases (MAOs). For instance, certain derivatives have been identified as selective MAO-B inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's .

Data Tables

Activity Type Effect Reference
AntimicrobialSignificant activity against Gram-positive bacteria
AntineoplasticCytotoxic effects on cancer cell lines (IC50 values reported)
NeuropharmacologicalSelective MAO-B inhibition

Case Study 1: Antimicrobial Efficacy

A series of thiazolo derivatives were synthesized to evaluate their antimicrobial efficacy. Among these, compounds structurally similar to this compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. This study highlights the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anticancer Properties

In a study evaluating the anticancer properties of various thiazolo compounds, those with piperidine rings showed enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases. The findings suggest that modifications to the thiazolo structure could lead to more potent anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazolo-Triazol Core

The following compounds share the thiazolo[3,2-b][1,2,4]triazol-6-one/-ol scaffold but differ in substituents:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Properties/Activities References
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiophen-2-ylmethylene C₉H₅N₃OS₂ >250 64 LCMS m/z 236 [M+H]⁺
5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[...] Benzylpiperazinyl, 3,4-difluorophenyl, ethyl C₂₄H₂₅F₂N₅OS N/A N/A Smiles: CCc1nc2sc(C(c3ccc(F)c(F)c3)...
5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[...] Benzylpiperazinyl, 4-bromophenyl, furan-2-yl C₂₆H₂₄BrN₅O₂S N/A N/A Molecular weight: 550.5
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl... 3-Chlorophenylpiperazinyl, 4-ethoxy-3-methoxyphenyl, methyl C₂₅H₂₈ClN₅O₃S N/A N/A Molecular weight: 514.04

Key Observations :

  • Thiophene vs. Furan : The thiophene-containing compound (2k) exhibits a higher melting point (>250°C) compared to furan analogs (e.g., 2j, 230–232°C), likely due to stronger intermolecular interactions from sulfur’s polarizability.
  • Their lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs.
  • Halogenation : Bromine or chlorine substituents (e.g., ) improve metabolic stability but may reduce aqueous solubility.
Physicochemical and Spectral Properties
  • LCMS and Elemental Analysis : Thiophene-containing analogs (e.g., 2k) show distinct molecular ion peaks (m/z 236 [M+H]⁺) and elemental compositions (C 45%, H 2.55%, N 17.77%), aligning with calculated values.
  • NMR Profiles : Benzylpiperazinyl derivatives (e.g., ) exhibit split signals for piperazine protons (~δ 2.5–3.5 ppm) and aromatic protons from benzyl/thiophene groups (~δ 6.5–7.5 ppm).

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